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Compound Name: 6-Bromo-2,3,4-trifluoroaniline

Cat. No.: B055962

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3,4-trifluoroaniline is a polyhalogenated aromatic compound with significant
potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1]
Its utility stems from the specific arrangement of bromine and fluorine atoms, which allows for
selective chemical modifications. A thorough understanding of its spectroscopic properties is
paramount for its unambiguous identification, purity assessment, and the characterization of its
derivatives. This technical guide provides a detailed overview of the expected spectroscopic
data for 6-Bromo-2,3,4-trifluoroaniline (CAS No. 122375-82-0), including Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific
experimental data for this compound is not readily available in public databases, this guide
outlines the theoretically predicted spectral characteristics based on its structure and data from
analogous compounds. Detailed experimental protocols for acquiring such data are also
provided.

Chemical Structure and Properties
e |UPAC Name: 6-Bromo-2,3,4-trifluoroaniline

e CAS Number: 122375-82-0[1]

e Molecular Formula: CeH3BrFsN
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e Molecular Weight: 225.99 g/mol [1]
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e Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 6-Bromo-
2,3,4-trifluoroaniline. These predictions are based on established principles of spectroscopy
and analysis of structurally similar compounds.

Table 1: Predicted *H NMR Data

S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constants (J, Hz)
ddd (doublet of J(H-F) and J(H-H)
H-5 6.8-7.2
doublet of doublets) interactions
-NH:z 35-45 br s (broad singlet) N/A

Table 2: Predicted 3C NMR Data

Carbon Predicted Chemical Shift (6, ppm)
C-1 135 - 145 (d, J(C-F))

C-2 140 - 150 (ddd, J(C-F))

C-3 138 - 148 (ddd, J(C-F))

C-4 145 - 155 (ddd, J(C-F))

C-5 110 - 120 (d, J(C-F))

C-6 100 - 110 (d, J(C-F))
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Table 3: Predicted °F NMR Data

Predicted Chemical Predicted

Predicted Coupling

Fluorine
Shift (6, ppm) Multiplicity Constants (J, Hz)
F-2 -130 to -145 dd J(F-F), J(F-H)
F-3 -150 to -165 t J(F-F)
F-4 -140 to -155 dd J(F-F), J(F-H)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Expected Wavenumber

Vibrational Mode Intensity
(cm™)

N-H Stretch 3300 - 3500 Medium-Strong

Aromatic C-H Stretch 3000 - 3100 Medium

Aromatic C=C Stretch 1400 - 1650 Medium-Strong

C-N Stretch 1250 - 1360 Medium

C-F Stretch 1000 - 1400 Strong

C-Br Stretch 500 - 690 Medium

Table 5: Predicted Mass Spectrometry (MS) Data

lon Predicted m/z Ratio Comments
Molecular ion peak showing

[M]* 224.9401 / 226.9381 isotopic pattern for Bromine
("°Br/®1Br)

[M-H]* 223.9323 /1 225.9303 Loss of a hydrogen atom

[M-NHz]* 208.9345/ 210.9325 Loss of the amino group

[M-Br]* 146.0234 Loss of the bromine atom
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a
recommended proton frequency of at least 400 MHz.

o Sample Preparation: Approximately 5-10 mg of 6-Bromo-2,3,4-trifluoroaniline is dissolved
in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-ds). Tetramethylsilane
(TMS) is typically used as an internal standard (O ppm).

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.
o Relaxation Delay: 2-5 seconds.
e 19F NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse sequence.

o Spectral Width: A wide spectral window is necessary due to the large chemical shift
dispersion of fluorine; a range of +50 to -250 ppm is a reasonable starting point.[2]
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o Reference: An external reference such as CFCIs (0 ppm) is commonly used.

o Number of Scans: 64-256.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Method: Attenuated Total Reflectance (ATR) is a common and convenient method that

requires minimal sample preparation.

o Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal
(e.g., diamond or zinc selenide).

e Acquisition:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o

[¢]

Background: A background spectrum of the clean ATR crystal is recorded prior to the

sample measurement and automatically subtracted.

Mass Spectrometry (MS)

¢ Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight
(TOF) or Orbitrap instrument, is essential for accurate mass determination and molecular
formula confirmation.[1]

« lonization Method: Electron lonization (EIl) is a common method for this type of molecule.
Electrospray lonization (ESI) may also be used.

o Sample Introduction: The sample can be introduced via direct infusion or through a gas
chromatograph (GC-MS) for separation from any impurities.

e Acquisition:
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o Mass Range: A scan range of m/z 50-500 is typically sufficient.
o Resolution: A resolving power of at least 10,000 is recommended for HRMS.

o Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and
characteristic fragmentation patterns. The isotopic distribution pattern for bromine (*°Br
and 81Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing

fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 6-Bromo-2,3,4-trifluoroaniline.
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Workflow for Spectroscopic Analysis of 6-Bromo-2,3,4-trifluoroaniline
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Caption: Spectroscopic analysis workflow.

Conclusion

The spectroscopic characterization of 6-Bromo-2,3,4-trifluoroaniline is crucial for its
application in synthetic chemistry. This guide provides a comprehensive overview of the
expected NMR, IR, and MS data, along with detailed protocols for their acquisition. While
experimental data is not widely available, the predictive information herein serves as a valuable
resource for researchers working with this compound, enabling its identification and facilitating
the characterization of novel molecules derived from it. The synergistic use of these
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spectroscopic techniques, as outlined in the workflow, is essential for the unambiguous
confirmation of its chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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